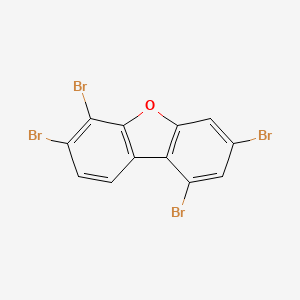

1,3,6,7-Tetrabromo-dibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,6,7-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O) is a brominated derivative of dibenzofuran, a heterocyclic compound consisting of two benzene rings fused to a central furan ring. Brominated dibenzofurans are structurally analogous to polychlorinated dibenzofurans (PCDFs), but bromine’s larger atomic radius and polarizability influence their electronic distribution and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the 1, 3, 6, and 7 positions on the dibenzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-Tetrabromo-dibenzofuran undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.

Reduction: Reducing agents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce dibenzofuran-quinones.

Scientific Research Applications

1,3,6,7-Tetrabromo-dibenzofuran has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of flame retardants, due to its brominated structure, which imparts fire-resistant properties to materials.

Mechanism of Action

The mechanism by which 1,3,6,7-tetrabromo-dibenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural Isomers of Tetrabromo-dibenzofuran

The position of bromine substituents significantly impacts molecular properties. Key isomers include:

Key Findings :

- Electronic Properties : Bromine’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity. For carbazole-dibenzofuran hybrids, HOMO is localized on electron-rich carbazole, while LUMO resides on dibenzofuran .

- Environmental Behavior : Brominated dibenzofurans exhibit persistence akin to polychlorinated biphenyls (PCBs). For example, 3,3',4,5'-Tetrabromo[¹³C₁₂]diphenyl ether is monitored in environmental matrices due to bioaccumulation risks .

Pentabromo-dibenzofuran Derivatives

Increasing bromination enhances molecular weight and steric effects:

Key Findings :

- Thermal Stability : Pentabromo derivatives decompose at higher temperatures (~300°C) compared to tetrabromo analogs (~250°C), making them suitable for high-temperature flame retardancy .

Comparison with Non-Brominated Analogs

- Dibenzofuran : Lacks bromine, resulting in lower molecular weight (168.19 g/mol) and higher solubility in organic solvents. Used as a scaffold in organic electronics .

- (-)-Mycousnine Derivatives: Semisynthetic dibenzofurans with enamino diketo groups exhibit immunosuppressive activity, highlighting the role of functional groups in bioactivity .

Biological Activity

1,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of four bromine atoms at the 1, 3, 6, and 7 positions on the dibenzofuran structure. Its molecular formula is C12H4Br4O, with a molecular weight of approximately 483.776 g/mol. The unique arrangement of bromine substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Aryl Hydrocarbon Receptor (AhR) : The compound binds to AhR, leading to the activation of genes involved in xenobiotic metabolism. This process results in the production of enzymes that metabolize and detoxify harmful substances.

- Enzyme Inhibition : The presence of bromine enhances the compound's reactivity with biological molecules, potentially inhibiting enzyme activities or disrupting cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Its ability to modulate cellular signaling pathways and induce apoptosis in cancer cells has been documented in several studies. This makes it a candidate for further exploration in cancer therapeutics.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.

Study on Anticancer Activity

In another study focusing on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated cytotoxic effects. The IC50 values were found to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 50 µg/mL |

| Antimicrobial | S. aureus | Growth inhibition | 50 µg/mL |

| Anticancer | HeLa cells | Cytotoxicity | 30 µM |

| Anticancer | MCF-7 cells | Cytotoxicity | 25 µM |

Q & A

Q. What are the recommended analytical methods for detecting trace levels of 1,3,6,7-tetrabromo-dibenzofuran in environmental or biological samples?

Basic Research Question

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting trace levels of brominated dibenzofurans. Calibration curves with correlation coefficients (R² > 0.98) ensure precise quantification . For bioassays, the Dioxin-Responsive Chemical Activated Luciferase gene Expression (DR CALUX) method can screen samples, but GC-HRMS is required for confirmatory analysis to avoid false positives from structurally similar compounds .

Key Considerations :

- Use isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects.

- Validate retention times and fragmentation patterns against certified reference materials.

Q. How do metabolic pathways of this compound differ in mammalian systems compared to microbial degradation?

Advanced Research Question

In mice, this compound is poorly metabolized, with hydroxylated metabolites detected in the liver. The metabolic ratio (M/P) for tetrabromo derivatives ranges from 0.83 × 10⁻⁴ to 4.5 × 10⁻⁴, indicating limited enzymatic activity toward highly brominated congeners . In contrast, microbial degradation by Pseudomonas sp. and Rhodococcus opacus involves lateral dioxygenase enzymes that cleave the ether bond, forming intermediates like salicylic acid and 2,2′,3-trihydroxybiphenyl .

Methodological Insight :

- For mammalian studies: Use LC-MS/MS to quantify hydroxylated metabolites.

- For microbial studies: Employ mutant strains to isolate degradation intermediates (e.g., 2,2′,3-trihydroxybiphenyl) and confirm pathways via meta-fission analysis .

Q. What experimental approaches are used to determine the thermochemical properties of this compound?

Basic Research Question

Differential scanning calorimetry (DSC) and static bomb calorimetry are critical for measuring enthalpies of fusion and combustion. For dibenzofuran analogs, the standard molar enthalpy of formation in the gas phase is calculated as 55.0 ± 3.9 kJ·mol⁻¹ using B3LYP/6-31G(d) computational methods .

Methodological Recommendations :

- Use temperature-programmed reduction (TPR) to characterize metal-support interactions.

- Monitor reaction intermediates via in situ FTIR to adjust hydrogen flow rates.

Q. What mechanisms underlie the AhR-mediated toxicity of this compound?

Advanced Research Question

this compound activates the aryl hydrocarbon receptor (AhR), triggering transcriptional upregulation of CYP1A1 and other detoxification genes. Zebrafish models reveal dose-dependent induction of cyp1a mRNA, validated via real-time qPCR using the 2⁻ΔΔCT method . Competitive binding assays with 2,3,7,8-TCDD confirm its lower affinity for AhR compared to dioxins .

Experimental Design :

- Use COS-7 cells transfected with human or zebrafish AhR to compare species-specific toxicity.

- Apply RNA interference (siRNA) to dissect downstream signaling pathways.

Q. What are the challenges in studying gas-phase pyrolysis of this compound at low concentrations?

Basic Research Question

Generating stable gas-phase concentrations (~1 ppm) requires specialized reactors with precise temperature control (500–950°C). Kinetic studies use jet-stirred reactors to monitor decomposition products like brominated phenols and dibenzofuran radicals. Rate constants for unimolecular decomposition are derived from theoretical models (e.g., Tranter et al.’s 2-methylfuran pyrolysis framework) .

Key Parameters :

- Operate at atmospheric pressure to mimic environmental conditions.

- Quantify products via GC-MS with electron capture detection (ECD) for brominated species.

Q. How do structural modifications influence the photophysical properties of dibenzofuran derivatives?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., bromine) enhances intersystem crossing, leading to delayed fluorescence (DF) in dibenzofuran-based emitters. For example, dibenzofuran-containing chromophores exhibit tunable emissions (450–600 nm) with quantum yields up to 80%, characterized via time-resolved photoluminescence .

Synthesis Tips :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc).

- Confirm purity using ¹H/¹³C NMR and HRMS.

Properties

CAS No. |

617707-76-3 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,3,6,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H |

InChI Key |

HJAHYZGENLXMRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.